molecular formula C13H15NO2 B8395345 3-(4-Cyano-2-ethyl-6-methylphenyl)propionic acid

3-(4-Cyano-2-ethyl-6-methylphenyl)propionic acid

Cat. No. B8395345
M. Wt: 217.26 g/mol
InChI Key: NDNCVJWDYARBKH-UHFFFAOYSA-N
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Patent
US08288554B2

Procedure details

A solution of 3-(4-cyano-2-ethyl-6-methyl-phenyl)-propionic acid ethyl ester (55.0 g, 224 mmol) in THF (220 mL) and 1N aq. NaOH solution (220 mL) is stirred at rt for 2 before it is diluted with water (200 mL) and extracted with DCM (2×200 mL). The aqueous phase is added to 32% aq. HCl solution (50 mL) at 15-30° C. A precipitate forms. The solid material is collected, washed with water and dried under high vacuum to give 3-(4-cyano-2-ethyl-6-methyl-phenyl)-propionic acid (40.87 g) as pale brown crystals; 1H NMR (D6-DMSO): δ 1.17 (t, J=7.5 Hz, 3H), 2.30-2.39 (m, 5H), 2.67 (q, J=7.3 Hz, 2H), 2.87-2.94 (m, 2H), 7.47 (s, 2H), 12.30 (s, 1H).
Quantity
55 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:18])[CH2:5][CH2:6][C:7]1[C:12]([CH3:13])=[CH:11][C:10]([C:14]#[N:15])=[CH:9][C:8]=1[CH2:16][CH3:17])C>C1COCC1.[OH-].[Na+].O>[C:14]([C:10]1[CH:11]=[C:12]([CH3:13])[C:7]([CH2:6][CH2:5][C:4]([OH:18])=[O:3])=[C:8]([CH2:16][CH3:17])[CH:9]=1)#[N:15] |f:2.3|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C(C)OC(CCC1=C(C=C(C=C1C)C#N)CC)=O
Name
Quantity
220 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
220 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×200 mL)
ADDITION
Type
ADDITION
Details
The aqueous phase is added to 32% aq. HCl solution (50 mL) at 15-30° C
CUSTOM
Type
CUSTOM
Details
The solid material is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC(=C(C(=C1)C)CCC(=O)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 40.87 g
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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